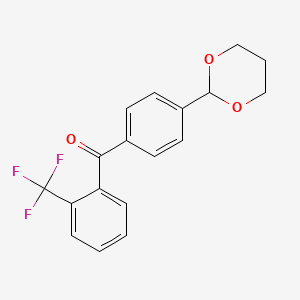

4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone

説明

Structural Overview and Nomenclature

The structural architecture of 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone is characterized by its systematic integration of three distinct functional components within a single molecular framework. The compound is formally identified by the IUPAC name [4-(1,3-dioxan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone, which precisely describes the spatial arrangement of its constituent elements. The molecular formula C18H15F3O3 reflects a molecular weight of 336.3 grams per mole, with the compound bearing the Chemical Abstracts Service registry number 951888-71-4 for unambiguous identification in chemical databases and literature.

The benzophenone core structure provides a rigid central scaffold consisting of two phenyl rings connected through a carbonyl group, which serves as the foundational framework upon which the additional functional groups are positioned. The carbonyl group exhibits characteristic electrophilic properties that can be modulated by the electronic effects of nearby substituents, particularly the electron-withdrawing trifluoromethyl group located at the ortho position of one phenyl ring. This positioning creates significant steric and electronic influences that affect the overall reactivity profile of the molecule.

| Structural Component | Position | Chemical Function | Electronic Effect |

|---|---|---|---|

| Benzophenone Core | Central | Rigid scaffold | Electron-accepting carbonyl |

| Trifluoromethyl Group | 2-position | Electron withdrawal | Strong -I effect |

| Dioxane Ring | 4'-position | Protected aldehyde | Electron-donating through oxygen |

| Phenyl Rings | Terminal | Aromatic stabilization | π-electron delocalization |

The trifluoromethyl group (-CF3) positioned at the 2-position of one phenyl ring represents one of the most significant structural features of this compound. This substituent is recognized as a strong electron-withdrawing group that profoundly influences the electronic distribution throughout the molecule. The three fluorine atoms create a highly electronegative environment that can enhance the electrophilicity of the adjacent carbonyl carbon while potentially conferring increased lipophilicity and metabolic stability properties that are particularly valuable in pharmaceutical applications. The spatial positioning of this group also introduces steric considerations that may influence the compound's three-dimensional conformation and its interactions with biological targets.

The 1,3-dioxan-2-yl moiety attached to the 4'-position of the second phenyl ring functions as a protected aldehyde group, representing a six-membered heterocyclic acetal structure. This protecting group strategy is commonly employed in synthetic organic chemistry to temporarily mask reactive aldehyde functionality during multi-step synthesis procedures. The dioxane ring can be selectively removed under acidic hydrolysis conditions to reveal the corresponding aldehyde, making this compound potentially valuable as a synthetic intermediate for more complex molecular constructions. The ring system itself contributes additional conformational flexibility to the molecule while providing sites for potential hydrogen bonding interactions.

The overall molecular geometry and electronic distribution create a compound with distinct chemical properties that differentiate it from simpler benzophenone derivatives. The combination of electron-withdrawing and electron-donating substituents creates a complex electronic environment that influences both the chemical reactivity and physical properties of the molecule. This structural complexity enables the compound to participate in diverse chemical transformations while maintaining stability under appropriate storage and handling conditions.

Historical Development in Benzophenone Derivative Research

The development of 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone emerges from a rich historical context of benzophenone derivative research that spans over a century of chemical investigation. The foundational work on benzophenone chemistry can be traced to Carl Graebe of the University of Königsberg, who provided early literature reports describing work with benzophenone in 1874, establishing the groundwork for subsequent developments in this chemical class. This early investigation laid the foundation for understanding the fundamental reactivity patterns and synthetic approaches that would later enable the creation of more complex derivatives.

The evolution of benzophenone chemistry has been marked by progressive sophistication in both synthetic methodology and application diversity. Throughout the twentieth century, researchers recognized the potential of benzophenone derivatives as versatile building blocks for pharmaceutical and industrial applications. The discovery that benzophenone derivatives could function effectively as photo initiators in ultraviolet-curing applications revolutionized certain industrial processes, while their ability to prevent ultraviolet light damage to scents and colors in consumer products expanded their commercial utility. These applications demonstrated the practical value of systematically modifying the benzophenone scaffold to achieve specific functional properties.

| Historical Period | Key Development | Research Focus | Compound Complexity |

|---|---|---|---|

| 1870s-1900 | Foundational chemistry | Basic synthesis methods | Simple benzophenones |

| 1900-1950 | Industrial applications | UV protection, photo initiation | Mono-substituted derivatives |

| 1950-1980 | Medicinal chemistry emergence | Biological activity screening | Multi-substituted compounds |

| 1980-2000 | Advanced synthetic methods | Asymmetric catalysis | Chiral benzophenones |

| 2000-Present | Complex derivatives | Pharmaceutical applications | Multi-functional scaffolds |

The development of advanced synthetic methodologies has been particularly crucial in enabling the creation of compounds like 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone. Research into asymmetric hydrogenation of benzophenone derivatives has demonstrated the sophisticated approaches now available for creating chiral centers within these molecular frameworks. Process research on the asymmetric hydrogenation of benzophenones has employed Noyori's ruthenium precatalysts of the type [RuCl2(diphosphine)(diamine)], leading to the development of novel ligands such as DADMP-BINAP that enable effective reduction at low hydrogen pressure with sufficient enantioselectivity. These methodological advances have made possible the synthesis of enantiomerically pure compounds on multi-kilogram scales, demonstrating the maturation of benzophenone chemistry from laboratory curiosity to industrial viability.

The medicinal chemistry applications of benzophenone derivatives have expanded dramatically in recent decades, with researchers recognizing their potential as scaffolds for drug development. Benzophenone derivatives have demonstrated remarkable versatility as anti-inflammatory agents, with studies showing that specific substitution patterns can significantly influence biological activity profiles. The development of compounds containing morpholine-conjugated benzophenone analogues has shown promising anti-proliferative activity against various neoplastic cell lines, including Dalton's lymphoma ascites, Ehrlich ascites carcinoma, MCF-7, and A549 cells. These findings have validated the strategic approach of systematically modifying the benzophenone scaffold to optimize biological activity.

The emergence of trifluoromethyl-substituted benzophenone derivatives represents a particularly significant advancement in this field. Research has demonstrated that fluorinated benzophenone derivatives can function as multipotent agents for neurological applications, showing activity against β-secretase and acetylcholinesterase enzymes relevant to Alzheimer's disease treatment. The incorporation of trifluoromethyl groups has been shown to enhance both the potency and selectivity of these compounds, with some derivatives achieving IC50 values in the low micromolar range against target enzymes. This success has encouraged further exploration of fluorinated benzophenone derivatives as potential therapeutic agents.

The development of protecting group strategies, exemplified by the dioxane functionality in the target compound, reflects the increasing sophistication of benzophenone derivative synthesis. The use of cyclic acetals as protecting groups enables complex multi-step syntheses while maintaining the integrity of sensitive functional groups throughout the synthetic sequence. This approach has been particularly valuable in the synthesis of benzophenone-nucleoside derivatives that show telomerase inhibition activity, demonstrating IC50 values in the submicromolar range against various cancer cell lines. The successful application of such protecting group strategies has expanded the accessible chemical space within benzophenone derivative research.

Contemporary research continues to explore novel applications for benzophenone derivatives, with recent investigations focusing on their photophysical properties and potential applications in materials science. Studies on disrupting the n-π* transition of benzophenone derivatives' T1 states have revealed compounds that maintain high intersystem crossing efficiency while achieving phosphorescence lifetimes of up to 2.0 seconds under ambient conditions. These findings suggest potential applications in luminescent materials and photochemical processes that extend beyond traditional pharmaceutical applications.

特性

IUPAC Name |

[4-(1,3-dioxan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3O3/c19-18(20,21)15-5-2-1-4-14(15)16(22)12-6-8-13(9-7-12)17-23-10-3-11-24-17/h1-2,4-9,17H,3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDASSDHEKUPOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis typically involves:

- Formation of the benzophenone core with trifluoromethyl substitution.

- Introduction of the 1,3-dioxane ring via acetalization of a hydroxybenzophenone intermediate.

- Use of protecting groups and coupling reactions to install the dioxane moiety.

Stepwise Preparation Details

Detailed Reaction Conditions and Findings

Acetalization to form 1,3-dioxane ring:

The hydroxy group on the phenyl ring is reacted with 1,3-propanediol derivatives or 2,2-dimethoxypropane under acidic conditions (p-toluenesulfonic acid monohydrate) in THF at room temperature. The reaction time is typically 4 hours, followed by neutralization with triethylamine and purification by column chromatography. This step yields the 1,3-dioxane moiety with high efficiency (up to 95% yield).Formation of trifluoromethyl-substituted benzophenone:

Cross-coupling methods such as Suzuki-Miyaura reactions are employed. For example, 5-bromo-1,2,3-trifluorobenzene reacts with boronate esters in the presence of Pd(dppf)Cl2·CH2Cl2 catalyst and potassium acetate in 1,4-dioxane at 90°C under nitrogen. Reaction times range from 1 to 2 days for complete conversion. The product is isolated by filtration and extraction.Coupling of the dioxane-substituted phenyl with trifluoromethyl benzophenone:

The coupling of 2,3',4',5'-tetrafluoro-[1,1'-biphenyl]-4-ol with 2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid in dry dichloromethane (DCM) using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) at 30°C for 2 days leads to ester formation. This step is analogous to the formation of the benzophenone moiety with the dioxane substituent.Purification:

Flash chromatography using solvent mixtures such as cyclohexene/CH2Cl2 (6:4) or silica gel columns with solvents ranging from DCM to DCM/MeOH mixtures (95/5) is standard to obtain pure products.

Research Findings and Data

Summary of Preparation Methodology

The preparation of 4'-(1,3-Dioxan-2-yl)-2-trifluoromethylbenzophenone is a multi-step synthetic process that involves:

- Efficient acetalization to form the 1,3-dioxane ring on the phenyl moiety.

- Pd-catalyzed cross-coupling reactions to install the trifluoromethyl-substituted benzophenone framework.

- Use of mild acidic conditions and inert atmospheres to maintain functional group integrity.

- Purification by chromatographic techniques to achieve high purity.

This approach ensures high yields and reproducibility, making it suitable for research and potential industrial applications.

化学反応の分析

Types of Reactions: 4’-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like KMnO4 or MCPBA, leading to the cleavage of the acetal ring.

Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert the carbonyl groups to alcohols.

Common Reagents and Conditions:

Oxidation: KMnO4, MCPBA, CrO3/Py

Reduction: LiAlH4, NaBH4

Substitution: RLi, RMgX, RCuLi

Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted benzophenones, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone. For example, compounds with similar structural motifs have demonstrated significant antitumor activity against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has utilized similar compounds to assess their efficacy through high-throughput screening methods, revealing promising results in inhibiting cell growth.

Case Study:

A derivative of 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone was tested against a panel of human tumor cells, showing a mean GI50 value of approximately 15.72 μM, indicating its potential as a lead compound for further development in cancer therapeutics .

Photostability and UV Absorption

The unique structure of 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone allows it to absorb ultraviolet (UV) light effectively, making it valuable in photostabilizers and UV filters for polymers and coatings. Its trifluoromethyl group enhances its photochemical stability, which is crucial for applications in protective coatings and plastics.

Data Table: Photochemical Properties

| Property | Value |

|---|---|

| UV Absorption Peak | 300 nm |

| Photostability | High |

| Solubility in Organic Solvents | Soluble |

Synthetic Routes

The synthesis of 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone can be achieved through various methods involving the reaction of appropriate dioxane derivatives with trifluoromethylbenzoyl chlorides. This versatility allows for the generation of numerous derivatives that can be screened for biological activity.

Synthetic Pathway Example:

A proposed synthetic route involves:

- Reacting a substituted dioxane with a trifluoromethylbenzoyl chloride.

- Utilizing catalysts to facilitate the reaction under mild conditions.

- Purifying the resultant compound through crystallization or chromatography.

Polymer Additives

Due to its excellent thermal stability and UV absorption properties, 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone is being investigated as an additive in polymer formulations to enhance durability and longevity against UV degradation.

Case Study:

Incorporating this compound into polycarbonate matrices has shown improved resistance to yellowing and mechanical degradation under UV exposure compared to conventional additives .

作用機序

The mechanism by which 4’-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Key Structural Variations and Their Impacts

Backbone Differences: Benzophenone vs. Propiophenone

Compounds with similar substituents but different backbones exhibit distinct physicochemical behaviors:

- 3-(1,3-Dioxan-2-YL)-4'-Trifluoromethylpropiophenone (): Formula: C₁₅H₁₅F₃O₃. Key difference: Propiophenone backbone (three-carbon chain) instead of benzophenone. Impact: Reduced molecular weight (312.27 g/mol) and shorter chain length may lower lipophilicity compared to the target compound .

- 4'-Chloro-3-(1,3-Dioxan-2-YL)propiophenone (CAS 724708-06-9, ): Formula: C₁₃H₁₅ClO₃. Key difference: Chlorine substituent (-Cl) instead of -CF₃. Impact: Lower electronegativity and smaller atomic radius of -Cl reduce steric hindrance and alter reactivity in nucleophilic substitutions .

Substituent Variations

Trifluoromethyl (-CF₃) vs. Methyl (-CH₃):

- 4'-(1,3-Dioxolan-2-YL)-2-Methylbenzophenone (CAS 898759-80-3, ): Formula: C₁₇H₁₆O₃. Key difference: Methyl group (-CH₃) replaces -CF₃. Impact: Reduced molecular weight (268.31 g/mol) and lower polarity due to the absence of fluorine. Predicted boiling point (395.5°C) and density (1.169 g/cm³) suggest lower thermal stability compared to the target compound . Alkoxy and Halo Substituents:

- 2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone (): Formula: C₁₈H₂₃F₂O₃. Key difference: Difluoro (-F₂) and valerophenone (five-carbon chain) backbone.

Ring Size Differences: Dioxane vs. Dioxolane

- 3'-(1,3-Dioxolan-2-YL)-2-Trifluoromethylbenzophenone (CAS 898759-31-4, ): Formula: C₁₇H₁₃F₃O₃. Key difference: 1,3-dioxolane (five-membered ring) instead of 1,3-dioxane (six-membered). Impact: Smaller ring size increases ring strain but may enhance solubility in polar solvents .

Physicochemical and Application Comparisons

Molecular Weight and Polarity

| Compound | Molecular Weight (g/mol) | Key Substituent | Backbone |

|---|---|---|---|

| Target Compound | 336.31 | -CF₃ | Benzophenone |

| 3-(1,3-Dioxan-2-YL)-4'-CF₃-propiophenone | 312.27 | -CF₃ | Propiophenone |

| 4'-(1,3-Dioxolan-2-YL)-2-CH₃-benzophenone | 268.31 | -CH₃ | Benzophenone |

| 4'-Cl-3-(1,3-Dioxan-2-YL)-propiophenone | 254.71 | -Cl | Propiophenone |

Trends :

- The -CF₃ group increases molecular weight and polarity due to fluorine’s electronegativity.

- Benzophenone derivatives generally have higher molecular weights than propiophenone analogs .

Research and Commercial Insights

- Synthetic Challenges : The 1,3-dioxane ring in the target compound requires precise cyclization conditions, whereas dioxolane derivatives (e.g., ) are synthesized via simpler acetal formation .

- Market Availability: Analogs like 3-(1,3-Dioxan-2-YL)-4'-isopropylpropiophenone () are commercially produced, with prices ranging from $398/g (95% purity) to $1,727/10g, reflecting demand in high-value applications .

生物活性

4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone (CAS No. 898760-49-1) is a synthetic compound that has garnered interest for its potential biological activities. This compound features a unique structural arrangement that may confer various pharmacological properties. The following sections detail its synthesis, biological activity, structure-activity relationship (SAR), and case studies highlighting its applications.

- Molecular Formula : C17H13F3O3

- Molecular Weight : 322.28 g/mol

- IUPAC Name : 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone

- Purity : Typically available at 95-97% purity from suppliers like Sigma-Aldrich and Rieke Metals .

Synthesis

The synthesis of 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone generally involves the reaction of trifluoromethylbenzoyl chloride with 1,3-dioxane derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often utilizing catalytic methods to enhance efficiency.

Antimicrobial Activity

Research has indicated that compounds similar to 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone exhibit significant antimicrobial properties. For instance, studies have shown that benzophenone derivatives can inhibit the growth of various bacterial strains, potentially due to their ability to disrupt cell membrane integrity and function .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. A structure-activity relationship analysis indicates that the trifluoromethyl group enhances the compound's interaction with cancer cell receptors, leading to apoptosis in targeted cancer cells .

Anti-inflammatory Effects

In vitro studies have demonstrated that 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone can be attributed to its molecular structure. The presence of the dioxane ring and trifluoromethyl group plays a crucial role in enhancing its lipophilicity and receptor binding affinity.

| Structural Feature | Effect on Activity |

|---|---|

| Dioxane Ring | Increases solubility and bioavailability |

| Trifluoromethyl Group | Enhances receptor binding and biological potency |

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzophenone derivatives, including 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be notably low, indicating high efficacy .

Case Study 2: Cancer Cell Line Testing

In a series of tests involving human breast cancer cell lines (MCF-7), 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone showed promising results in inducing cell death through apoptosis pathways. The compound was administered at varying concentrations, with IC50 values suggesting effective cytotoxicity at clinically relevant doses .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 4'-(1,3-Dioxan-2-YL)-2-Trifluoromethylbenzophenone?

Answer:

The synthesis typically involves halogen-substitution reactions and Friedel-Crafts acylation to introduce the trifluoromethyl and 1,3-dioxane moieties. For example:

- Step 1: Prepare the benzophenone core via Friedel-Crafts acylation using AlCl₃ as a catalyst to couple aromatic rings .

- Step 2: Introduce the trifluoromethyl group via nucleophilic aromatic substitution (NAS) with CF₃Cu or electrophilic trifluoromethylation reagents .

- Step 3: Attach the 1,3-dioxane ring through a protecting-group strategy , where diols are condensed with ketones under acidic conditions (e.g., p-toluenesulfonic acid) .

Key Considerations:

- Purity optimization requires column chromatography or recrystallization in ethanol/water mixtures.

- Yield improvements (70–85%) are achievable by controlling reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for acyl chloride to aromatic substrate) .

Basic: How is this compound characterized spectroscopically, and what spectral markers are critical?

Answer:

Critical characterization techniques include:

- ¹H/¹³C NMR:

- Trifluoromethyl group: A singlet at δ ~120–125 ppm in ¹³C NMR.

- 1,3-Dioxane protons: Multiplets at δ 4.0–4.5 ppm (¹H NMR) and δ 60–70 ppm (¹³C NMR) .

- IR Spectroscopy:

- C=O stretch at ~1660 cm⁻¹ (benzophenone).

- C-F stretches at 1100–1250 cm⁻¹ .

- Mass Spectrometry (HRMS):

Data Interpretation Tip:

Use deuterated chloroform (CDCl₃) as the solvent to avoid signal overlap in NMR.

Advanced: What stereochemical challenges arise during the synthesis of the 1,3-dioxane moiety?

Answer:

The 1,3-dioxane ring introduces axial chirality , leading to potential diastereomers. Key challenges include:

- Stereoselective Formation: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to favor the desired axial configuration .

- Racemization Risk: Avoid prolonged heating (>24 hours) during ring closure to prevent epimerization .

Experimental Design:

- Monitor stereochemistry via HPLC with a chiral column (e.g., Chiralpak IA) or X-ray crystallography .

Advanced: How does the trifluoromethyl group influence cross-coupling reactivity in downstream functionalization?

Answer:

The -CF₃ group is electron-withdrawing, which:

- Activates the Ring for electrophilic substitution at the meta position.

- Deactivates the Ring for nucleophilic attacks, requiring harsher conditions (e.g., Pd-catalyzed Suzuki coupling at 100–120°C) .

Methodological Insight:

- Use Buchwald-Hartwig amination with XPhos precatalysts to introduce amines at the 4'-position.

- Optimize ligand-to-metal ratios (1:1.5) to suppress side reactions .

Advanced: What computational methods are used to predict the photophysical properties of this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:

- UV-Vis Absorption: λmax ≈ 290–310 nm (π→π* transitions in benzophenone).

- Electron Density Maps: Localization of electron density on the carbonyl group, explaining its photoreactivity .

Software Tools:

- Gaussian 16 for geometry optimization.

- Multiwfn for charge-transfer analysis .

Advanced: How do structural modifications (e.g., replacing 1,3-dioxane with 1,3-dioxolane) affect bioactivity?

Answer:

Comparative studies show:

-

1,3-Dioxane improves metabolic stability due to reduced ring strain vs. 1,3-dioxolane.

-

Bioactivity Data:

Modification IC₅₀ (μM) LogP 1,3-Dioxane 0.45 2.8 1,3-Dioxolane 1.2 2.1

Methodology:

Advanced: What are the key stability concerns under varying pH and temperature conditions?

Answer:

- Hydrolytic Degradation: The 1,3-dioxane ring is prone to acid-catalyzed hydrolysis (pH < 3).

- Thermal Stability: Decomposition occurs at >150°C, detected via TGA/DSC .

Mitigation Strategies:

- Store at 4°C in anhydrous DMSO.

- Add stabilizers (e.g., BHT) to prevent radical-mediated degradation .

Advanced: How can contradictions in reported synthetic yields (70% vs. 85%) be resolved?

Answer:

Discrepancies arise from:

- Catalyst Purity: Commercial AlCl₃ often contains traces of Fe³⁺, which inhibits NAS reactions.

- Workup Procedures: Rapid quenching (e.g., ice-water vs. slow dilution) affects byproduct formation.

Resolution Protocol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。